molecular formula C19H20N4O2S2 B12111911 2,2'-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) CAS No. 6998-55-6

2,2'-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole)

Cat. No.: B12111911
CAS No.: 6998-55-6
M. Wt: 400.5 g/mol
InChI Key: OCVBLZHAMIAOFL-UHFFFAOYSA-N
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Description

2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring. This particular compound features two benzimidazole units connected by a methylenedisulfane bridge and ethoxy groups at the 6-position of each benzimidazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with various reagents. For 2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole), a common synthetic route includes the reaction of 6-ethoxy-1H-benzimidazole with formaldehyde and a disulfide source under mild conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) involves its ability to interact with biological targets such as enzymes and receptors. The benzimidazole scaffold allows the compound to bind to nucleic acids and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Methylenedisulfanediyl)bis(6-ethoxy-1H-benzimidazole) is unique due to its methylenedisulfane bridge and ethoxy groups, which confer distinct chemical and biological properties. These structural features enhance its stability and bioactivity compared to simpler benzimidazole derivatives .

Properties

CAS No.

6998-55-6

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

6-ethoxy-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanylmethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C19H20N4O2S2/c1-3-24-12-5-7-14-16(9-12)22-18(20-14)26-11-27-19-21-15-8-6-13(25-4-2)10-17(15)23-19/h5-10H,3-4,11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

OCVBLZHAMIAOFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCSC3=NC4=C(N3)C=C(C=C4)OCC

Origin of Product

United States

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